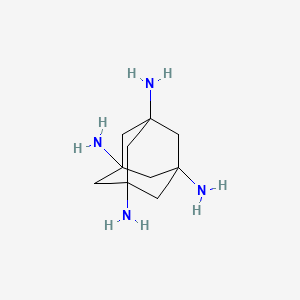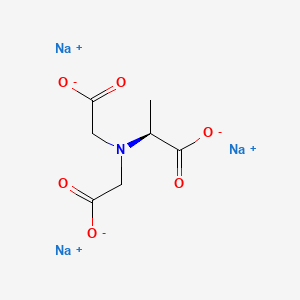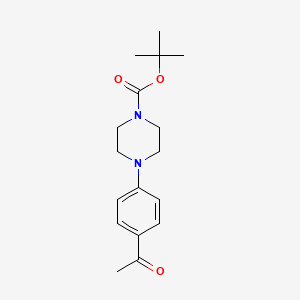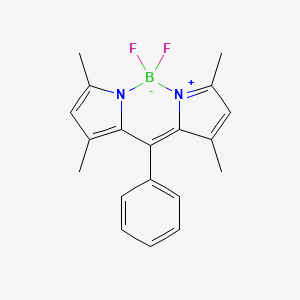![molecular formula C15H10O3 B3069190 [1,1'-Biphenyl]-3,4',5-tricarbaldehyde CAS No. 187281-19-2](/img/structure/B3069190.png)
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde
Übersicht
Beschreibung
Biphenyl compounds are a class of organic compounds that contain two phenyl rings connected by a single bond . They are known for their stability and are used in various applications, including as intermediates in the production of a host of other organic compounds .
Synthesis Analysis
The synthesis of biphenyl compounds often involves the coupling of two phenyl rings. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction of organoboronic acid and halides .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water, but soluble in typical organic solvents .Wissenschaftliche Forschungsanwendungen
Catalysis and Complex Synthesis
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde derivatives have been utilized in the field of catalysis. For instance, isoxazole-3-carbaldehyde oximes derived from this compound have been synthesized and used to form complexes with palladium. These complexes exhibit high catalytic activity in the Suzuki reaction, a critical process in organic synthesis involving the formation of carbon-carbon bonds in aqueous and aqueous-alcoholic media (Potkin et al., 2014).
Fluorescence Probes and Sensing Applications
Compounds derived from this compound have been employed in developing fluorescence probes. For example, a derivative was used to design a fluorescence probe with intramolecular charge transfer and aggregation-induced emission enhancement characteristics. This probe showed high selectivity and sensitivity toward homocysteine, a critical amino acid, and could detect it in living cells. Such probes have potential applications in biological and medical research, specifically in studying the effects of homocysteine in biological systems (Chu et al., 2019).
Synthesis of Novel Organic Compounds
This compound has also been a precursor in synthesizing novel organic compounds. Bichalcones, a class of organic compounds known for their various biological activities, were synthesized using biphenyl-4,4'-dicarbaldehyde, a related compound. These were then fully identified and characterized, showcasing the versatility of biphenyl derivatives in organic synthesis (Gurung et al., 2010).
Wirkmechanismus
Target of Action
The primary target of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde is the PD-1/PD-L1 pathway . This pathway plays a significant role in cancer immunotherapy, and the compound’s interaction with this pathway is believed to be crucial for its action .
Mode of Action
[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde interacts with its targets by inhibiting the PD-1/PD-L1 pathway . The compound is a small-molecule inhibitor of this pathway, with advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . It binds to PD-L1 at its PD-1 binding site to occupy the hydrophobic cleft .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is a critical component of the immune system’s response to cancer . By inhibiting this pathway, [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde can potentially disrupt the growth and spread of cancer cells .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and effectiveness .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde’s action are primarily related to its inhibition of the PD-1/PD-L1 pathway . By blocking this pathway, the compound can potentially disrupt the growth and spread of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,1’-Biphenyl]-3,4’,5-tricarbaldehyde. For instance, the compound’s effectiveness can be affected by factors such as the presence of other chemicals, temperature, pH, and the specific characteristics of the biological environment in which it is used . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVJHHSKAJGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)




![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)





